{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride
CAS No.: 1423032-57-8
Cat. No.: VC2725139
Molecular Formula: C12H16ClN3OS
Molecular Weight: 285.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423032-57-8 |
|---|---|
| Molecular Formula | C12H16ClN3OS |
| Molecular Weight | 285.79 g/mol |
| IUPAC Name | 1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H15N3OS.ClH/c13-12(5-2-1-3-6-12)11-14-10(15-16-11)9-4-7-17-8-9;/h4,7-8H,1-3,5-6,13H2;1H |
| Standard InChI Key | ILAOMLZKFJHMAC-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)N.Cl |
| Canonical SMILES | C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)N.Cl |
Introduction
Chemical Structure and Properties
{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride is a complex heterocyclic compound with a molecular formula of C₁₂H₁₅N₃OS·HCl and a molecular weight of 285.79 g/mol. The structure consists of a cyclohexyl ring substituted with an amino group and connected to a 1,2,4-oxadiazole ring system, which is further substituted with a 3-thienyl (thiophene) group.
Structural Features
The compound comprises three key structural components:
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A cyclohexyl ring with an amino group at the 1-position
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A 1,2,4-oxadiazole heterocycle at the 5-position
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A 3-thienyl (thiophene) substituent at the 3-position of the oxadiazole ring
The hydrochloride salt form enhances water solubility compared to the free base, making it more suitable for biological studies and pharmaceutical applications.
Physical and Chemical Properties
Table 1 summarizes the key physicochemical properties of {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃OS·HCl |
| Molecular Weight | 285.79 g/mol |
| Physical State | Solid |
| Solubility | Soluble in polar organic solvents and water |
| LogP (calculated) | Approximately 2.5-3.0 |
| pKa (estimated) | 8.0-9.0 for the amine group |
| Melting Point | Not specified in available data |
The presence of the thiophene and oxadiazole rings contributes to the compound's lipophilicity, while the amine group and its hydrochloride form enhance water solubility, creating a balanced physicochemical profile favorable for drug development.
Synthesis Methods
Several synthetic approaches can be employed for preparing {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride, based on established methodologies for 1,2,4-oxadiazole derivatives.
Classical Synthetic Routes for 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring system is typically synthesized through cyclization reactions involving O-acylated amidoximes or reactions between amidoximes and carboxylic acid derivatives . Both approaches are applicable for synthesizing the target compound.
Cyclodehydration Approach
An alternative approach involves:
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Formation of N,N'-diacylhydrazines
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Cyclodehydration to form the 1,2,4-oxadiazole ring
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Further modifications to introduce the cyclohexylamine functionality
Multiple cyclodehydrating agents can be employed for this transformation, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃) .
Modern Synthetic Methods
Recent advances in synthetic methodology offer more efficient routes to 1,2,4-oxadiazoles:
One-Pot Synthesis
Pore and colleagues developed an efficient one-pot synthesis of 2,5-disubstituted 1,2,4-oxadiazoles using trichloroisocyanuric acid (TCCA) at ambient temperatures, which could be adapted for synthesizing the target compound .
Mechanism of Action and Biological Activity
The compound's biological activity can be predicted based on the known properties of similar 1,2,4-oxadiazole derivatives and related structural components.
Structure-Activity Relationships
The biological activity of {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride likely derives from its key structural features:
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The 1,2,4-oxadiazole ring serves as a bioisostere for amides, esters, and carboxylic acids, potentially enhancing metabolic stability and membrane permeability .
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The thiophene ring provides lipophilicity and potential π-stacking interactions with aromatic amino acid residues in protein targets .
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The cyclohexylamine group may serve as a hydrogen bond donor, enhancing interactions with protein targets .
Comparative Studies with Similar Compounds
Related 1,2,4-oxadiazole derivatives have demonstrated significant biological activities:
Table 2: Biological Activities of Related 1,2,4-Oxadiazole Derivatives
Pharmacological Applications
Based on the structural features and biological properties of similar compounds, {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride may find applications in several therapeutic areas.
Antimicrobial Activity
1,3,4-Oxadiazole derivatives have exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The activity appears to correlate with specific structural features, potentially involving:
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Inhibition of peptide deformylase
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Disruption of bacterial cell wall synthesis
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Interference with bacterial protein synthesis
Neurological Applications
The structural similarity to compounds with activity on the central nervous system suggests potential applications in neurological disorders. 5-Aryl-1,3,4-oxadiazol-2-amines have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values ranging from 12.8 to 99.2 μM for AChE and from 53.1 μM for BChE .
Analytical Methods for Characterization
Various analytical techniques can be employed for the identification, characterization, and quality control of {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H-NMR and ¹³C-NMR provide valuable structural information:
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¹H-NMR would show characteristic signals for the thiophene protons (typically 7.0-8.0 ppm), cyclohexyl protons (1.0-2.0 ppm), and amine protons.
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¹³C-NMR would display signals for the characteristic carbon atoms of the oxadiazole ring (typically 160-170 ppm), thiophene carbons, and cyclohexyl carbons .
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands:
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N-H stretching of the amine group (3300-3500 cm⁻¹)
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C=N stretching of the oxadiazole ring (1590-1650 cm⁻¹)
Chromatographic Methods
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) provides a powerful tool for both qualitative and quantitative analysis of the compound. Typical conditions might include:
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Column: C18 reverse-phase
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Mobile phase: Gradient of acetonitrile and water with 0.1% formic acid
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Detection: UV detection at 254 nm and MS detection
Mass Spectrometry
Mass spectrometry would show a molecular ion peak at m/z 250.1 ([M+H]⁺ for the free base) and characteristic fragmentation patterns for the thiophene, oxadiazole, and cyclohexylamine portions of the molecule.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride is crucial for optimizing its biological activity and developing improved derivatives.
Key Structural Elements Affecting Activity
Based on studies of similar compounds, several structural elements may significantly influence biological activity:
Oxadiazole Ring Position and Substitution
The 1,2,4-oxadiazole isomer has distinct biological properties compared to other oxadiazole isomers (1,3,4-oxadiazole or 1,2,5-oxadiazole). Studies suggest that:
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5-substituted-1,3,4-oxadiazole-2-thiols often show enhanced antimicrobial activity
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2,5-disubstituted-1,3,4-oxadiazoles frequently demonstrate stronger anticancer properties
Role of the Thiophene Ring
The thiophene ring provides:
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Enhanced lipophilicity
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Improved membrane permeability
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Potential for specific interactions with aromatic residues in target proteins
Replacement with other heterocycles (furan, pyrrole) may alter activity profiles significantly.
Importance of the Cyclohexylamine Group
The cyclohexylamine group offers:
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Hydrogen bond donor capacity
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Conformational flexibility
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Potential for salt formation (as in the hydrochloride form)
Studies on similar compounds suggest that modifications to this group, including alkylation or incorporation into ring systems, can dramatically alter biological activity and pharmacokinetic properties .
Comparison with Similar Compounds
To better understand the potential properties and applications of {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride, it is useful to compare it with structurally related compounds.
Structural Analogs
Table 3: Comparison with Structurally Related Compounds
Bioisosteric Replacements
Several potential bioisosteric replacements could be considered for optimizing the properties of the target compound:
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Replacement of the thiophene with other five-membered heterocycles (furan, pyrrole, isoxazole)
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Substitution of the oxadiazole with other azoles (triazole, tetrazole)
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Modification of the cyclohexylamine to other amine-containing structures
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Conversion of the hydrochloride salt to other pharmaceutically acceptable salts
Each of these modifications would likely result in distinct changes to the compound's physicochemical properties and biological activity profile.
Future Research Directions
Based on the analysis of {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride and related compounds, several promising research directions emerge.
Optimization of Synthetic Methods
Future research should focus on:
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Developing more efficient and scalable synthetic routes
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Exploring green chemistry approaches with reduced environmental impact
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Investigating continuous flow chemistry methods for industrial-scale production
Expansion of Biological Activity Studies
Comprehensive biological evaluation should include:
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Screening against diverse enzyme panels to identify potential targets
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Evaluation of antimicrobial activity against drug-resistant pathogens
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Assessment of anticancer activity across multiple cell lines
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Investigation of potential activity against neglected tropical diseases
Development of Improved Derivatives
Structure-activity relationship studies could guide the development of optimized derivatives with:
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Enhanced target selectivity
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Improved pharmacokinetic properties
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Reduced toxicity
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Novel combination of pharmacological activities
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